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An In-depth Technical Guide to 5-Bromo-2-ethoxypyridine-4-boronic acid

Introduction
5-Bromo-2-ethoxypyridine-4-boronic acid is a heterocyclic organic compound that belongs

to the family of pyridine boronic acids. These compounds are of significant interest to the

scientific community, particularly in the fields of medicinal chemistry and drug development.

The presence of the boronic acid group makes it a versatile synthetic intermediate, primarily for

its use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The pyridine

ring, a common scaffold in pharmaceuticals, combined with the reactive boronic acid moiety,

positions this molecule as a valuable building block for the synthesis of novel therapeutic

agents. Boronic acids have gained prominence in drug discovery, with several approved drugs,

such as the proteasome inhibitor Bortezomib, highlighting their therapeutic potential.[1][2][3]

This guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and potential applications of 5-Bromo-2-ethoxypyridine-4-boronic acid for

researchers and professionals in drug development.

Molecular Structure and Physicochemical
Properties
5-Bromo-2-ethoxypyridine-4-boronic acid is characterized by a pyridine ring substituted with

a bromine atom, an ethoxy group, and a boronic acid group. The precise arrangement of these
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functional groups is crucial for its reactivity and biological activity.

Table 1: Physicochemical Properties of 5-Bromo-2-ethoxypyridine-4-boronic acid

Property Value References

CAS Number 612845-46-2 [4][5][6][7][8]

Molecular Formula C₇H₉BBrNO₃ [4][5][6][7][8][9]

Molecular Weight 245.87 g/mol [4][9]

Appearance Solid [9][10]

InChI Key
RLPXRCAGOQMYBN-

UHFFFAOYSA-N
[9]

Canonical SMILES CCOc1cc(B(O)O)c(Br)cn1 [9]

Synthesis and Spectroscopic Characterization
The synthesis of pyridine boronic acids often involves multi-step procedures starting from

substituted pyridines. A generalized workflow for synthesis and subsequent characterization is

outlined below.
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Synthesis Workflow

Purification
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A generalized workflow for the synthesis and purification of the target compound.
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Experimental Protocol: Synthesis
The following is a generalized protocol for the synthesis of 5-Bromo-2-ethoxypyridine-4-
boronic acid, adapted from methodologies for similar pyridine boronic acid derivatives.[11]

Lithiation: Dissolve 5-bromo-2-ethoxypyridine in an anhydrous aprotic solvent (e.g., THF,

diethyl ether) under an inert atmosphere (e.g., Argon) and cool the mixture to -78 °C. Add n-

butyllithium (n-BuLi) dropwise while maintaining the low temperature. Stir the reaction

mixture for 1-2 hours.

Boronation: To the reaction mixture, add trimethyl borate dropwise at -78 °C. Allow the

mixture to slowly warm to room temperature and stir overnight.

Hydrolysis: Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M

HCl).

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine

the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the crude product.

Purification: Purify the crude product by column chromatography on silica gel or by

recrystallization to obtain pure 5-Bromo-2-ethoxypyridine-4-boronic acid.

Experimental Protocols: Spectroscopic Characterization
Detailed spectroscopic analysis is essential to confirm the identity and purity of the synthesized

compound. The following are standard protocols for acquiring NMR, IR, and Mass

Spectrometry data, based on established methods for similar small molecules.[12]
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Workflow for the spectroscopic analysis of a synthesized chemical compound.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

suitable deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Instrument: 400 MHz NMR spectrometer.

Parameters: Standard single-pulse experiment; 16-64 scans; relaxation delay of 1-2

seconds.
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Referencing: Use the residual solvent peak (e.g., DMSO-d₆ at δ ~2.50 ppm) as an internal

standard.[12]

¹³C NMR Acquisition:

Instrument: 100 MHz NMR spectrometer.

Parameters: Proton-decoupled pulse program; 1024 or more scans; relaxation delay of 2-

5 seconds.[12]

Referencing: Use the solvent peak (e.g., DMSO-d₆ at δ ~39.52 ppm) as an internal

standard.[12]

Table 2: Expected ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

Nucleus
Expected Chemical
Shift (δ, ppm)

Multiplicity /
Coupling

Assignment

¹H ~8.0-8.5 Singlet
Aromatic H (position 3

or 6)

¹H ~7.5-8.0 Singlet
Aromatic H (position 3

or 6)

¹H ~8.0 (broad) Singlet B(OH)₂

¹H ~4.4 Quartet -OCH₂CH₃

¹H ~1.4 Triplet -OCH₂CH₃

¹³C ~165 Singlet C-O (C2)

¹³C ~150 Singlet Aromatic C-H

¹³C ~140 Singlet Aromatic C-H

¹³C ~120 Singlet C-Br (C5)

¹³C ~110 (broad) Singlet C-B (C4)

¹³C ~62 Singlet -OCH₂CH₃

¹³C ~14 Singlet -OCH₂CH₃
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2.2.2 Infrared (IR) Spectroscopy

Sample Preparation: Place a small amount of the solid compound directly onto the crystal of

an Attenuated Total Reflectance (ATR) accessory.

Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

Parameters: Spectral range of 4000-400 cm⁻¹; resolution of 4 cm⁻¹; 16-32 scans.[12]

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 (broad) Strong O-H stretch (B(OH)₂)

3100-3000 Medium Aromatic C-H stretch

2980-2850 Medium Aliphatic C-H stretch

1600-1550 Strong
C=N, C=C stretch (pyridine

ring)

1380-1330 Strong B-O stretch

1250-1200 Strong C-O stretch (ethoxy)

1100-1000 Strong C-N stretch

~600 Medium-Strong C-Br stretch

2.2.3 Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent mixture

(e.g., methanol/water).

Acquisition:

Instrument: Mass spectrometer with Electrospray Ionization (ESI) source.
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Parameters: Positive or negative ion mode; mass range m/z 50-500.[12]

Expected Data: The spectrum should show the molecular ion peak [M+H]⁺ or [M-H]⁻. A

characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should

be observed for the molecular ion and any bromine-containing fragments.

Applications in Drug Development
The boronic acid functional group is a key pharmacophore in modern drug design.[1] Its unique

ability to form reversible covalent bonds with active site serine or threonine residues in

enzymes makes it a powerful tool for developing potent and selective inhibitors.

Mechanism of Action: Proteasome Inhibition
A primary application of boronic acids in oncology is the inhibition of the proteasome, a cellular

complex responsible for degrading ubiquitinated proteins.[2] Cancer cells, particularly those in

multiple myeloma, are highly sensitive to proteasome inhibition. Boronic acid-containing drugs

like Bortezomib function by targeting the N-terminal threonine residue in the catalytic β-

subunits of the 20S proteasome.
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Mechanism of proteasome inhibition by a boronic acid-based compound.
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Other Potential Applications
The versatility of the boronic acid moiety extends beyond proteasome inhibition.

Enzyme Activation: Recent studies have shown that boronic acid-based molecules can act

as activators of enzymes like pyruvate kinase M2 (PKM2), a promising target in cancer

metabolism.[13]

β-Lactamase Inhibition: Cyclic boronic acids have been developed as inhibitors of β-

lactamase enzymes, helping to overcome antibiotic resistance.[2]

Synthetic Building Block: As a bifunctional molecule, 5-Bromo-2-ethoxypyridine-4-boronic
acid can be used in Suzuki coupling reactions via the boronic acid group, while the bromine

atom provides a handle for further functionalization through other cross-coupling reactions.

Conclusion
5-Bromo-2-ethoxypyridine-4-boronic acid is a valuable chemical entity with significant

potential for drug discovery and development. Its well-defined structure and versatile reactivity

make it an important building block for synthesizing complex molecules. The established role of

the boronic acid pharmacophore in enzyme inhibition, coupled with the prevalence of the

pyridine scaffold in pharmaceuticals, underscores its relevance for researchers aiming to

develop novel therapeutics, particularly in oncology and infectious diseases. The protocols and

data presented in this guide offer a foundational resource for the synthesis, characterization,

and strategic application of this compound in advanced research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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